N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide
Description
N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with methyl and 3-methylphenyl groups at positions 5 and 2, respectively. The sulfonamide moiety is further functionalized with a benzyl group (N-phenyl) and a benzenesulfonyl group. Its structural complexity arises from the oxazole heterocycle, which enhances metabolic stability and modulates electronic properties, and the benzenesulfonamide group, which contributes to binding affinity via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-18-10-9-11-20(16-18)24-25-23(19(2)29-24)17-26(21-12-5-3-6-13-21)30(27,28)22-14-7-4-8-15-22/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXUXBNTVITFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on modifications to the oxazole ring, sulfonamide substituents, or aromatic substituents. Key examples include:
*Calculated based on molecular formula.
Key Research Findings
- Crystallographic Studies :
- Structure-Activity Relationships (SAR) :
- Substitution at the N-phenyl position (e.g., methoxy, chloro) modulates potency. For example, the 4-chlorophenyl derivative in shows 2-fold higher antimicrobial activity than the unsubstituted parent.
- Replacement of sulfonamide with sulfinyl or sulfanyl groups reduces polar surface area, impacting solubility but improving blood-brain barrier penetration .
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